2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide
Overview
Description
2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.199428076 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Research on bicyclic compounds similar to 2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide often centers around their synthesis and chemical properties. For example, studies have explored the self-assembly of amides from bicyclic structures, demonstrating how the molecular structure influences chemical reactivity and physical properties. These investigations provide insights into designing new materials and chemicals with tailored features for specific applications (Mendyk et al., 2011).
Applications in Drug Discovery
Compounds with bicyclic structures, akin to the one , have been studied for their potential as drug candidates. For instance, certain bicyclic benzamides exhibit selective inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This selective inhibition has implications for cancer treatment, as it can affect cell proliferation and apoptosis, highlighting the compound's potential in oncology (Zhou et al., 2008).
Material Science and Engineering
In material science, bicyclic compounds are studied for their incorporation into polymers and laminates to enhance mechanical and thermal properties. For instance, compounds with bicyclic structures have been used as components in high-adhesion, curl-free polyimide/copper laminates, demonstrating their utility in developing advanced materials for electronic applications (Chen et al., 1994).
Chemical Synthesis and Catalysis
The synthesis and functionalization of bicyclic compounds often involve unique reactions that can serve as key steps in the synthesis of complex molecules. For example, the synthesis of heterocyclic carboxamides from bicyclic precursors has been investigated for its potential applications in creating new chemical entities with antipsychotic activities (Norman et al., 1996).
Properties
IUPAC Name |
2-[[2-(2-bicyclo[2.2.1]heptanyl)acetyl]amino]-N-(3-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-5-4-6-19(11-15)24-23(27)20-7-2-3-8-21(20)25-22(26)14-18-13-16-9-10-17(18)12-16/h2-8,11,16-18H,9-10,12-14H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYASRQCSWRHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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